Flutazolam, (S)-
CAS No.: 158251-56-0
Cat. No.: VC0133418
Molecular Formula: C19H18ClFN2O3
Molecular Weight: 376.812
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158251-56-0 |
---|---|
Molecular Formula | C19H18ClFN2O3 |
Molecular Weight | 376.812 |
IUPAC Name | (11bS)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one |
Standard InChI | InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m1/s1 |
Standard InChI Key | WMFSSTNVXWNLKI-LJQANCHMSA-N |
SMILES | C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F |
Introduction
Chemical Structure and Properties
Flutazolam, (S)- is characterized by its specific stereochemistry with absolute configuration, differentiating it from the racemic mixture of flutazolam. The compound features a defined stereocenters count of 1/1, indicating its enantiomeric purity .
Property | Value |
---|---|
Molecular Formula | C19H18ClFN2O3 |
Molecular Weight | 376.809 |
Stereochemistry | ABSOLUTE |
Defined Stereocenters | 1/1 |
CAS Number | 158251-56-0 |
Charge | 0 |
InChIKey | WMFSSTNVXWNLKI-LJQANCHMSA-N |
The molecular structure incorporates a chloro-substituted benzodiazepine core with a fluorophenyl moiety and a hydroxyethyl group, contributing to its unique pharmacological properties. The SMILES notation (OCCN1C2=CC=C(Cl)C=C2[C@]3(OCCN3CC1=O)C4=CC=CC=C4F) specifies the spatial arrangement that defines the (S)-enantiomer .
Stereochemistry and Enantiomeric Significance
Flutazolam, (S)- represents the isolate S-enantiomer of the parent compound flutazolam, which exists as a racemic mixture in its conventional pharmaceutical form . The enantiomeric specification is critical as different stereoisomers of benzodiazepines often exhibit distinct pharmacological profiles.
The stereospecific properties of Flutazolam, (S)- are indicated in its chemical identifier systems:
Identifier Type | Value |
---|---|
SMILES | OCCN1C2=CC=C(Cl)C=C2[C@]3(OCCN3CC1=O)C4=CC=CC=C4F |
InChI | InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m1/s1 |
The "@" symbol in the SMILES notation specifically indicates the stereochemical configuration at the chiral center, distinguishing it from the racemic mixture of flutazolam .
Pharmacological Mechanism of Action
Like other benzodiazepines, Flutazolam, (S)- exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor system in the central nervous system. Research suggests that benzodiazepines like flutazolam enhance the inhibitory effects of GABA by binding to specific sites on GABA-A receptors.
The specific stereochemistry of Flutazolam, (S)- may influence its binding affinity and selectivity for various GABA receptor subtypes, potentially affecting its pharmacodynamic profile relative to the racemic mixture. Electrophysiological studies have been utilized to measure changes in neuronal activity upon exposure to flutazolam and related compounds .
Pharmacokinetics
The pharmacokinetic profile of Flutazolam, (S)- must be considered within the context of data available for the racemic mixture. Racemic flutazolam demonstrates:
Parameter | Value |
---|---|
Elimination Half-life (Parent Compound) | 3.5 hours |
Elimination Half-life (Major Metabolite) | 47-100 hours |
Metabolism | Hepatic |
Major Metabolite | n-desalkylflurazepam (norflurazepam) |
Cmax | 0.014 μg/mL (12 mg single oral dose) |
AUC | 0.068 μg × h/mL (12 mg single oral dose) |
The parent compound exhibits a relatively short elimination half-life, while its major metabolite, n-desalkylflurazepam, demonstrates a considerably longer half-life, potentially extending the pharmacological effects . The specific pharmacokinetic properties of the (S)-enantiomer may differ from these values and warrant dedicated investigation.
Comparative Pharmacology
Behavioral studies comparing flutazolam with diazepam in animal models have revealed several distinctive pharmacological characteristics that may inform the understanding of Flutazolam, (S)-:
Effect | Comparison to Diazepam |
---|---|
Suppression of hyperemotionality in septal rats | Similar potency |
Fighting behavior inhibition in isolated mice | Similar potency |
Pentylenetetrazol convulsion suppression | Similar potency |
Thiopental sleep potentiation | Similar potency |
Reduction of spontaneous locomotor activity | More potent |
Potentiation of methamphetamine-stimulated locomotor activity | More potent |
Suppression of hyperemotionality in O.B. rats | Less potent |
Ethanol-induced anesthesia potentiation | Less potent |
Prevention of maximal electroshock | Less potent |
Prevention of strychnine convulsion | Less potent |
Muscle relaxant effect | Less potent |
Additionally, chronic administration of flutazolam potentiated the suppression of locomotor activity, whereas this effect disappeared with chronic administration of diazepam, suggesting distinct pharmacodynamic adaptations .
Research Implications
Research findings related to Flutazolam, (S)- have implications for several areas of pharmacological science:
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Stereoselective pharmacology: Understanding how enantiomeric specificity influences drug-receptor interactions and pharmacological effects
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Drug development: Informing the development of more selective benzodiazepine derivatives with improved therapeutic profiles
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Structure-activity relationships: Elucidating how specific molecular configurations correlate with biological activity
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Neurophysiological research: Contributing to understanding of GABA receptor modulation and central nervous system functions
The investigation of specific enantiomers like Flutazolam, (S)- represents an important approach in refining pharmacological specificity and potentially reducing adverse effects associated with racemic drug formulations .
Comparison with Related Compounds
Flutazolam, (S)- belongs to the broader class of benzodiazepine derivatives, with structural and pharmacological relationships to several compounds:
Compound | Structural Relationship | Pharmacological Notes |
---|---|---|
Racemic Flutazolam | Parent compound containing equal amounts of (R)- and (S)-enantiomers | Used clinically in Japan as Coreminal |
Haloxazolam | Closely related benzodiazepine structure | Similar pharmacological profile |
Mexazolam | Structurally related benzodiazepine | Used for similar indications |
Diazepam | Prototype benzodiazepine | Flutazolam shows similar potency but more marked sedation |
Phenazepam | Another benzodiazepine derivative | More potent than diazepam with longer half-life |
The structural similarities and differences between these compounds provide valuable insights into structure-activity relationships within this therapeutic class .
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